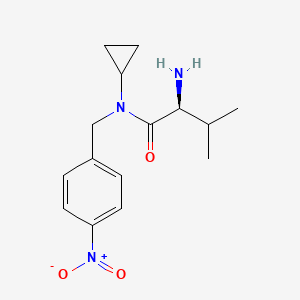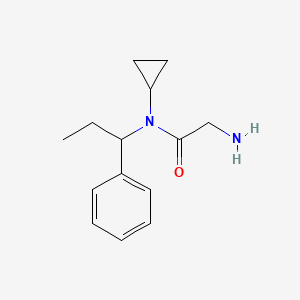![molecular formula C13H18FNO B7933122 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol](/img/structure/B7933122.png)
2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol is a chemical compound with a unique structure that includes a cyclopropyl group, a fluoro-phenyl group, and an amino-ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the fluoro-phenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluoro-benzene derivative and an acyl chloride.
Formation of the amino-ethanol moiety: This can be accomplished through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{Cyclopropyl-[1-(4-chloro-phenyl)-ethyl]-amino}-ethanol
- 2-{Cyclopropyl-[1-(4-methyl-phenyl)-ethyl]-amino}-ethanol
- 2-{Cyclopropyl-[1-(4-bromo-phenyl)-ethyl]-amino}-ethanol
Uniqueness
2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol is unique due to the presence of the fluoro-phenyl group, which can impart distinct electronic and steric properties compared to its analogs
Propiedades
IUPAC Name |
2-[cyclopropyl-[1-(4-fluorophenyl)ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10(11-2-4-12(14)5-3-11)15(8-9-16)13-6-7-13/h2-5,10,13,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHWQVPIWVCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Ethyl-(2-iodo-benzyl)-amino]-acetic acid](/img/structure/B7933062.png)
![[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7933065.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol](/img/structure/B7933082.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol](/img/structure/B7933084.png)
![2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933092.png)
![2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933095.png)


![2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol](/img/structure/B7933115.png)
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine](/img/structure/B7933128.png)

